
Mopidamol
描述
准备方法
莫匹达莫的合成涉及在室温下将 2,4,6,8-四氯嘧啶并[5,4-d]嘧啶与哌啶反应,形成 2,6-二氯-4,8-二(N-哌啶基)嘧啶并[5,4-d]嘧啶。 然后用二乙醇胺在 200°C 下处理此中间体,生成 2,6-双(二乙醇胺基)-4,8-二(N-哌啶基)嘧啶并[5,4-d]嘧啶 . 该化合物在热甲酸或乙酸中或在热水性盐酸中用锌还原,生成 2,6-双(二乙醇胺基)-8-(N-哌啶基)-1,2,3,4-四氢嘧啶并[5,4-d]嘧啶,然后用碘和碘化钾在水中脱氢 .
化学反应分析
莫匹达莫经历多种类型的化学反应,包括:
氧化: 它可以在强氧化剂存在下被氧化。
这些反应中常用的试剂包括哌啶、二乙醇胺、锌、甲酸、乙酸、盐酸、碘和碘化钾。 从这些反应中形成的主要产物是导致最终化合物莫匹达莫的各种中间体 .
科学研究应用
Oncology Applications
Mopidamol has been investigated for its potential benefits in cancer therapy, particularly in the treatment of non-small cell lung cancer (NSCLC) and bronchial carcinoma.
Non-Small Cell Lung Cancer
A pivotal study assessed the efficacy of this compound in patients with advanced NSCLC. In a double-blind trial involving 719 patients, those receiving this compound alongside chemotherapy exhibited a statistically significant prolongation of survival compared to those on chemotherapy alone. The study indicated that this compound treatment was associated with a reduction in mean plasma fibrogen concentration, suggesting a beneficial impact on tumor progression without notable toxicity .
Table 1: Survival Outcomes in NSCLC Patients
Treatment Group | Number of Patients | Survival Rate (%) | p-value |
---|---|---|---|
This compound + Chemotherapy | 359 | 35 | <0.05 |
Chemotherapy Alone | 360 | 26 |
Bronchial Carcinoma
In another study focusing on non-small cell bronchial carcinoma, this compound was administered as adjuvant therapy post-surgery. The trial included 270 patients and showed that the incidence of deaths from metastases was significantly lower in the this compound group (26%) compared to the placebo group (35%). This difference was statistically significant (p < 0.05), reinforcing the compound's role as an adjunctive treatment in surgical oncology .
Table 2: Metastatic Outcomes in Bronchial Carcinoma Patients
Treatment Group | Number of Patients | Deaths from Metastases (%) | p-value |
---|---|---|---|
This compound | 123 | 26 | <0.05 |
Placebo | 147 | 35 |
Cardiovascular Applications
This compound has also been explored for its cardiovascular effects, particularly in enhancing blood flow and reducing thrombotic events.
Antithrombotic Properties
Research has indicated that this compound may possess antithrombotic properties, which could be beneficial in preventing clot formation in patients at risk for cardiovascular events. Its mechanism involves the inhibition of phosphodiesterase, leading to increased intracellular cyclic AMP levels, which can enhance vasodilation and improve blood flow.
Case Studies and Clinical Trials
Several clinical trials have documented the efficacy and safety profile of this compound:
- A 5-year double-blind trial demonstrated improved survival rates in NSCLC patients receiving this compound alongside standard chemotherapy.
- A randomized controlled trial for bronchial carcinoma showed significant reductions in metastatic deaths when this compound was used as an adjunct therapy.
These studies collectively support the notion that this compound can play a crucial role in enhancing treatment outcomes for specific cancer types while also offering cardiovascular benefits.
作用机制
莫匹达莫的作用机制围绕其抑制血小板聚集的能力。它通过抑制磷酸二酯酶来实现这一点,导致血小板内环状 AMP 增加。 升高的环状 AMP 水平会抑制腺苷二磷酸的释放,腺苷二磷酸是一种促进血小板聚集的分子 . 通过降低腺苷二磷酸水平,莫匹达莫有效地降低了血栓形成的可能性,从而降低了血栓栓塞事件的风险 .
相似化合物的比较
莫匹达莫在化学上与双嘧达莫有关,两种化合物都作为冠状动脉血管扩张剂和血小板聚集抑制剂 . 莫匹达莫通过抑制癌细胞与血小板或内皮细胞的粘附而表现出独特的抗转移特性 . 其他类似化合物包括:
阿利沙坦: 一种用于治疗高血压的肾素抑制剂.
瑞舒伐他汀: 一种用于降低胆固醇水平的降胆固醇药物.
罗利特拉霉素: 一种具有潜在抗病毒特性的抗生素.
美沙吡林: 一种止痛药和退烧药.
生物活性
Mopidamol, a derivative of dipyridamole, is primarily recognized for its vasodilatory and antiplatelet aggregation properties. Recent studies have expanded its profile, revealing significant biological activities that suggest potential therapeutic applications beyond its initial uses. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy in various conditions, and potential for repurposing in modern medicine.
This compound functions primarily as a phosphodiesterase (PDE) inhibitor, which enhances intracellular cyclic adenosine monophosphate (cAMP) levels. This action leads to vasodilation and inhibition of platelet aggregation. Notably, this compound exhibits a potency approximately ten times greater than that of dipyridamole in inhibiting cAMP phosphodiesterase activity .
Biological Activities and Therapeutic Potential
-
Antiviral Activity :
- Recent molecular docking studies have indicated that this compound demonstrates significant binding affinity to the main protease (Mpro) of the SARS-CoV-2 virus. It was found to be a more effective inhibitor than established antiviral agents such as darunavir and the co-crystallized ligand N3 . This suggests potential applications in the treatment of COVID-19.
- Cancer Metastasis Inhibition :
- Cardiovascular Applications :
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various clinical scenarios:
- COVID-19 Treatment : In a study focused on drug repurposing for COVID-19, this compound was identified as a strong candidate due to its inhibitory effects on Mpro, which is essential for viral replication . The study emphasized the need for clinical trials to validate these findings.
- Cancer Research : Research involving animal models has demonstrated that this compound can significantly reduce metastasis in cancers induced by chemical agents. Its mechanism involves disrupting the interaction between cancer cells and platelets, thereby reducing metastatic spread .
Data Table: Comparative Efficacy of this compound
Compound | Mechanism of Action | Binding Affinity (Mpro) | Clinical Application |
---|---|---|---|
This compound | PDE inhibitor; vasodilator | Higher than darunavir | COVID-19 treatment; antimetastatic |
Dipyridamole | PDE inhibitor; vasodilator | Moderate | Antithrombotic; cardiovascular health |
Darunavir | Protease inhibitor | Baseline | HIV treatment |
常见问题
Basic Research Questions
Q. What are the primary mechanisms of action of mopidamol in preclinical cancer models, and how can these be experimentally validated?
this compound inhibits cAMP phosphodiesterase (PDE) with tenfold greater potency than dipyridamole, reducing platelet aggregation and cancer cell adhesion to platelets/endothelial cells . To validate its antimetastatic properties, researchers should use in vitro adhesion assays (e.g., cancer cell lines co-cultured with platelets) and in vivo xenograft models measuring metastatic spread. Flow cytometry can quantify platelet-cancer cell interactions, while Western blotting or ELISA assesses cAMP levels post-treatment .
Q. How were clinical trials designed to evaluate this compound’s efficacy in non-small cell lung cancer (N-SCLC), and what statistical methods addressed survival outcomes?
The Veterans Administration Cooperative Study No. 188 (1988) used a double-blind, randomized design with 719 patients comparing this compound + chemotherapy vs. chemotherapy alone . Survival analysis employed Kaplan-Meier curves and log-rank tests, with Cox proportional hazards models to adjust for covariates. The study reported a statistically significant survival benefit in localized N-SCLC (p < 0.05), linked to reduced plasma fibrinogen levels .
Q. What experimental models are appropriate to study this compound’s dual role as a PDE inhibitor and antineoplastic agent?
Use:
- Platelet-dependent models : Thrombospondin-1–mediated platelet aggregation assays .
- Cancer cell lines : Evaluate PDE inhibition via cAMP quantification (e.g., ELISA) in cells treated with this compound .
- Diabetic retinopathy models : Assess vascular defects in streptozotocin-induced diabetic rodents, measuring retinal VEGF expression .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy across cancer subtypes be resolved methodologically?
The VA study found survival benefits only in localized N-SCLC, not in colon cancer . To address this, researchers should:
- Stratify patient cohorts by tumor microenvironment biomarkers (e.g., fibrinogen levels, platelet activation markers).
- Use multi-omics approaches (transcriptomics/proteomics) to identify PDE isoform expression patterns in responsive vs. non-responsive tumors .
- Conduct meta-analyses of historical trials to detect subtype-specific signals.
Q. What molecular docking strategies support this compound’s repurposing as a COVID-19 protease inhibitor?
Computational studies using AutoDock Vina or Schrödinger Suite revealed this compound’s binding affinity for SARS-CoV-2 main protease (Mpro), outperforming darunavir in silico . Researchers should:
- Validate docking results with surface plasmon resonance (SPR) to measure binding kinetics.
- Test antiviral activity in Vero E6 cells infected with SARS-CoV-2, quantifying viral load via RT-PCR .
- Compare efficacy with dipyridamole, which has known IFN-promoting effects .
Q. How can this compound’s pharmacokinetic limitations be optimized for combination therapies?
this compound exhibits poor oral bioavailability in some models. Solutions include:
- Nanoformulation : Encapsulate in PLGA nanoparticles to enhance solubility and tumor targeting .
- Synergy screens : Pair with statins (e.g., rosuvastatin) to exploit cholesterol pathway interactions, as seen in COVID-19 docking studies .
- Metabolomic profiling : Identify prodrug candidates using cytochrome P450 inhibition assays .
Q. What methodologies distinguish this compound’s direct antineoplastic effects from its antiplatelet activity?
- Genetic models : Compare tumor growth in wild-type vs. platelet-depleted mice treated with this compound .
- Transcriptomic analysis : Use RNA-seq to isolate PDE-mediated pathways in cancer cells vs. platelet-specific signaling (e.g., GPIIb/IIIa) .
- Dose-response studies : Administer subtherapeutic PDE-inhibiting doses to isolate platelet-independent effects .
Q. Methodological Resources
- Clinical trial design : Refer to the VA Cooperative Study’s inclusion criteria (e.g., histologically confirmed N-SCLC, no prior chemotherapy) and endpoints (overall survival, fibrinogen levels) .
- Data interpretation : Use Forest plots to visualize survival heterogeneity across cancer subtypes .
- Ethical considerations : Follow WHO guidelines for repurposing drugs in emerging diseases (e.g., COVID-19) to avoid off-label misuse .
属性
CAS 编号 |
13665-88-8 |
---|---|
分子式 |
C19H31N7O4 |
分子量 |
421.5 g/mol |
IUPAC 名称 |
2-[[2-[bis(2-hydroxyethyl)amino]-4-piperidin-1-ylpyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C19H31N7O4/c27-10-6-25(7-11-28)18-20-14-15-16(22-18)17(24-4-2-1-3-5-24)23-19(21-15)26(8-12-29)9-13-30/h14,27-30H,1-13H2 |
InChI 键 |
FOYWNSCCNCUEPU-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=NC(=NC3=CN=C(N=C32)N(CCO)CCO)N(CCO)CCO |
规范 SMILES |
C1CCN(CC1)C2=NC(=NC3=CN=C(N=C32)N(CCO)CCO)N(CCO)CCO |
外观 |
Solid powder |
熔点 |
157.5 °C |
Key on ui other cas no. |
13665-88-8 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Mopidamol; Rapenton; RA 233; RA-233; RA233; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。